
GNE-6901
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GNE-6901 is a selective GluN2A PAM.
Wissenschaftliche Forschungsanwendungen
Nanomechanical Characteristics in Nuclear Power Plants
Alloy 690, similar in composition to GNE-6901, is extensively used in nuclear power plants, particularly in steam generator tubing, due to its excellent stress corrosion cracking resistance. Research conducted by Zhao et al. (2014) used nanoindentation experiments to explore the nanomechanical characteristics of Alloy 690, particularly focusing on the grain boundaries (GBs) and grain interior (GI). These studies are crucial for understanding the long-term behavior of materials under nuclear plant conditions (Zhao, Choi, Kim, & Jang, 2014).
Welding and Ductility in Nuclear Power Applications
The use of Alloy 690 in nuclear power applications, closely related to GNE-6901, has also been studied in the context of welding and ductility. Chen et al. (2014) investigated the effect of grain boundary characteristics on the ductility dip cracking mechanism in welding filler metals used alongside Alloy 690. This research provides insights into the material's behavior during welding processes in nuclear power contexts (Chen, Lu, Cui, Chen, & Huang, 2014).
Corrosion Resistance Improvement
The improvement of intergranular corrosion resistance in Alloy 690 tubes, akin to GNE-6901, has been a subject of study. Xia et al. (2011) explored the application of grain boundary engineering (GBE) to enhance the corrosion resistance of Alloy 690 tubes. Their work involved analyzing the microstructure changes and their effects on the material's resistance to corrosion, which is pivotal in nuclear power plant applications (Xia, Li, Liu, & Zhou, 2011).
Grain Boundary Engineering in Structural Materials
Research on grain boundary engineering issues in key structural materials, including Alloy 690, has been conducted by Shuang (2011). This work is fundamental in understanding how microstructures of materials like GNE-6901 affect their properties, particularly in the context of nuclear power plants (Shuang, 2011).
Mechanical Properties in Steam Generators
The relationship between microstructure and mechanical properties of Alloy 690 tubes, used in steam generators of nuclear reactors, has been investigated. Diano et al. (1989) focused on the factors affecting the tensile properties of Alloy 690 tubes, providing crucial insights for materials similar to GNE-6901 used in high-pressure, high-temperature environments like nuclear reactors (Diano, Muggeo, Duysen, & Guttmann, 1989).
Eigenschaften
CAS-Nummer |
1698900-69-4 |
|---|---|
Produktname |
GNE-6901 |
Molekularformel |
C18H17FN2O3S |
Molekulargewicht |
360.4034 |
IUPAC-Name |
7-((4-fluorophenoxy)methyl)-3-((1R,2R)-2-(hydroxymethyl)cyclopropyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H17FN2O3S/c1-10-17(15-6-11(15)8-22)21-16(23)7-13(20-18(21)25-10)9-24-14-4-2-12(19)3-5-14/h2-5,7,11,15,22H,6,8-9H2,1H3/t11-,15+/m0/s1 |
InChI-Schlüssel |
CJDCZVBFZVDWJU-XHDPSFHLSA-N |
SMILES |
O=C1C=C(COC2=CC=C(F)C=C2)N=C3N1C([C@H]4[C@@H](C4)CO)=C(C)S3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GNE-6901; GNE 6901; GNE6901; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




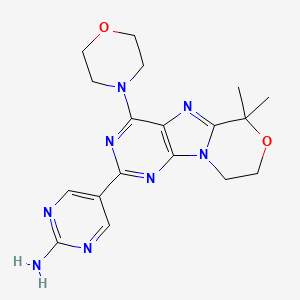
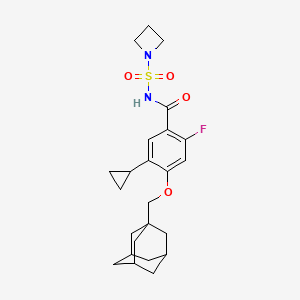
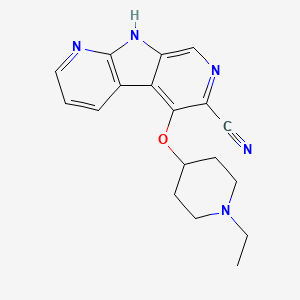
![(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B607622.png)

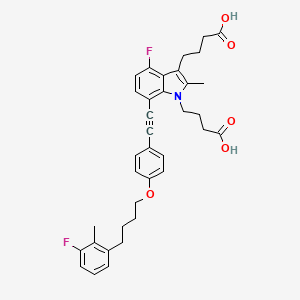

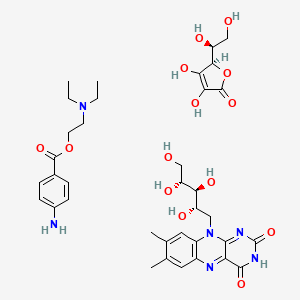
![5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one](/img/structure/B607630.png)
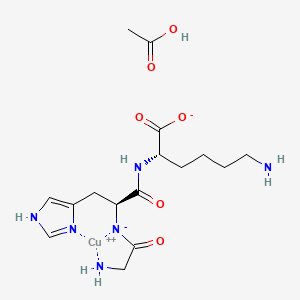
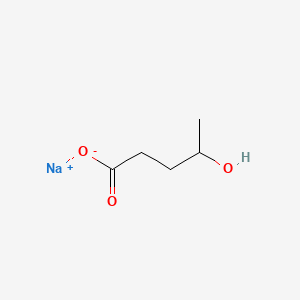
![3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid](/img/structure/B607635.png)
